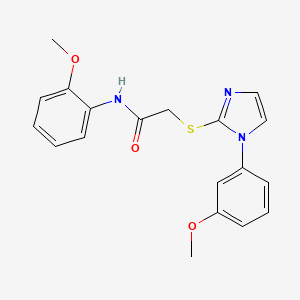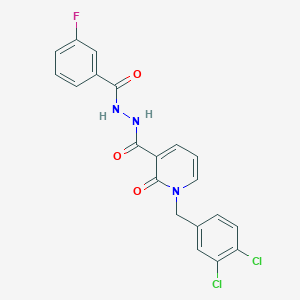
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-phenoxypropanoate" is an organic compound that blends diverse chemical structures, making it potentially significant in various scientific fields. Its structure incorporates a thiadiazole ring, cyclopropane carboxamide, pyran, and phenoxypropanoate, contributing to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
The synthesis starts with the preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole. This intermediate is produced by reacting cyclopropane carboxylic acid with thiosemicarbazide under appropriate conditions.
Subsequent thionation of the thiadiazole compound with Lawesson's reagent yields the 5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl thio derivative.
The next step involves the thiomethylation of the pyran compound, typically achieved through the reaction with formaldehyde and H2S.
Finally, coupling of the thiadiazole derivative with the thiomethylated pyran using standard esterification procedures forms the target compound.
Industrial Production Methods:
Industrial methods follow similar synthetic routes with optimized conditions for large-scale production, involving batch or continuous-flow reactors to ensure high yields and purity.
Types of Reactions:
Oxidation: The compound may undergo oxidation, particularly at the thiadiazole or pyran rings, using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions may target the carbonyl groups, using reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Substitution reactions, especially nucleophilic substitutions, could occur at the amide or ester functional groups.
Common Reagents and Conditions:
Oxidation with hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction with NaBH4 in methanol or ethanol.
Nucleophilic substitution under basic conditions with sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation products include sulfoxides or sulfones.
Reduction yields alcohol derivatives.
Substitution leads to various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
The compound's multifaceted structure lends itself to various scientific research applications:
Chemistry: Utilized in studying reaction mechanisms and developing novel synthetic pathways due to its diverse functional groups.
Biology: Investigated for potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored in drug discovery as a potential pharmacophore for designing new therapeutics.
Industry: Applied in the development of new materials with specific electronic, optical, or catalytic properties.
Mécanisme D'action
The compound likely exerts its effects through several pathways due to its structural complexity:
Molecular Targets: It may interact with various enzymes or receptors, depending on the functional groups involved.
Pathways: Could modulate biochemical pathways related to redox reactions, signal transduction, or molecular recognition processes.
Comparaison Avec Des Composés Similaires
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl esters
Phenoxypropanoates
Uniqueness:
The unique combination of a thiadiazole ring and a pyran-phenoxypropanoate moiety gives the compound distinctive properties compared to similar molecules.
The cyclopropane carboxamide adds additional structural rigidity and potential reactivity, setting it apart in terms of stability and biological activity.
Propriétés
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-phenoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c1-12(29-14-5-3-2-4-6-14)19(27)30-17-10-28-15(9-16(17)25)11-31-21-24-23-20(32-21)22-18(26)13-7-8-13/h2-6,9-10,12-13H,7-8,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKHNBQIHROWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3,4-Dimethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2453393.png)

![N-({[3-(dimethylsulfamoyl)-4-methylphenyl]carbamoyl}methyl)-N-methylprop-2-enamide](/img/structure/B2453396.png)


![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2453402.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2453407.png)
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2453408.png)
![2-Chloro-N-[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B2453409.png)
![6-PROPYL-2-[({3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]PYRIMIDIN-4-OL](/img/structure/B2453410.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2453414.png)

